Z-Lys(Boc)-OH.DCHA

Catalog No.
S725572
CAS No.
2212-76-2
M.F
C31H51N3O6
M. Wt
561.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Lys(Boc)-OH.DCHA

CAS Number

2212-76-2

Product Name

Z-Lys(Boc)-OH.DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C31H51N3O6

Molecular Weight

561.8 g/mol

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1

InChI Key

VTDLJMATIHSOTR-RSAXXLAASA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Synonyms

2212-76-2;Dicyclohexylamine(S)-2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate;Z-LYS(BOC)-OHDCHA;Z-Lys(Boc)-OHdicyclohexylaminesalt;N-Cbz-N'-Boc-L-lysinedicyclohexylamine;Z-Lys(Boc)-OH(dicyclohexylammonium)salt;N-epsilon-butoxycarbonyl-N-alpha-Z-L-lysinedchasalt;EINECS218-663-1;Z-Lys(Boc)-OHCHA;15550_ALDRICH;AC1O538R;SCHEMBL4750337;15550_FLUKA;CTK1A5820;MolPort-003-926-853;C31H51N3O6;ANW-61101;CZ-040;AKOS015840976;AKOS015892644;Z-Lys(Boc)-OHdicyclohexylammoniumsalt;AK-61245;AN-50546;OR008863;TC-066813

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Peptide Synthesis:

Z-Lys(Boc)-OH.DCHA, also known as N-[(tert-Butoxycarbonyl)amino]-L-lysine, is a protected amino acid derivative commonly used in peptide synthesis. It serves two crucial functions:

  • Amino Acid Building Block: Z-Lys(Boc)-OH.DCHA acts as a protected lysine building block, allowing for the incorporation of the essential amino acid L-lysine into peptide chains during synthesis. The "Boc" (tert-butoxycarbonyl) group protects the amino group (NH2) of lysine, preventing unwanted side reactions while enabling controlled coupling with other amino acids.
  • Temporary Protecting Group: The "DCHA" (dicyclohexylamine) moiety serves as a temporary protecting group for the side chain amine (ε-amino) of lysine. This allows for selective modification or attachment of functional groups at a later stage without affecting the peptide backbone or other functionalities.

Chemical Biology and Drug Discovery:

Z-Lys(Boc)-OH.DCHA finds applications in chemical biology and drug discovery due to its ability to be incorporated into bioactive peptides with specific functionalities. By selectively modifying the side chain amine, scientists can introduce various chemical probes or functional groups, enabling the study of protein-peptide interactions and the development of novel therapeutics.

Research in Protein Structure and Function:

The use of Z-Lys(Boc)-OH.DCHA in peptide synthesis facilitates the creation of peptide probes for investigating protein structure and function. By incorporating this building block into specific peptide sequences, researchers can study protein-protein interactions, enzymatic activity, and cellular signaling pathways.

Z-Lys(Boc)-OH.DCHA, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected amino acid derivative widely utilized in peptide synthesis. This compound features two protective groups: the benzyloxycarbonyl (Z) group, which protects the alpha-amino group, and the tert-butoxycarbonyl (Boc) group, which protects the epsilon-amino group of lysine. The presence of these protective groups prevents unwanted side reactions during peptide synthesis, making Z-Lys(Boc)-OH.DCHA a valuable reagent in organic chemistry.

  • Deprotection Reactions: The protective groups can be removed under specific conditions. The Boc group is typically deprotected using acidic conditions, such as trifluoroacetic acid, while the Z group can be removed through catalytic hydrogenation or acidic conditions.
  • Substitution Reactions: This compound can participate in substitution reactions where the protective groups are replaced with other functional groups during peptide synthesis .

Common Reagents and Conditions

  • Boc Deprotection: Trifluoroacetic acid in dichloromethane.
  • Z Deprotection: Hydrogen gas with a palladium catalyst.
  • Peptide Coupling: Carbodiimides like dicyclohexylcarbodiimide are commonly used for coupling reactions.

While Z-Lys(Boc)-OH.DCHA itself does not exhibit direct biological activity, it serves as a critical building block in synthesizing peptides that can have various biological functions. The peptides formed using this compound can be involved in numerous biological processes depending on their specific sequences and structures. The protecting groups ensure that lysine side chains do not react prematurely, allowing for precise peptide construction.

The synthesis of Z-Lys(Boc)-OH.DCHA involves several steps:

  • Protection of Epsilon-Amino Group: The epsilon-amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine, typically conducted in an organic solvent such as dichloromethane.
  • Protection of Alpha-Amino Group: The alpha-amino group is then protected using benzyloxycarbonyl chloride under similar conditions.
  • Formation of Dicyclohexylamine Salt: The final product is formed by reacting the protected lysine derivative with dicyclohexylamine .

Z-Lys(Boc)-OH.DCHA is extensively used in various fields:

  • Chemistry: As a building block in solid-phase peptide synthesis.
  • Biology: In studying protein structure and function by synthesizing specific peptides.
  • Medicine: In developing peptide-based drugs and therapeutic agents.
  • Industry: In producing peptide-based materials and bioconjugates .

The interactions involving Z-Lys(Boc)-OH.DCHA primarily focus on its role as a reagent in peptide synthesis rather than direct biological interactions. The synthesized peptides can interact with various biological targets, leading to different biological activities depending on their sequences and structures. Research into these interactions often examines how modifications to the peptide backbone or side chains influence binding affinities and biological responses.

Z-Lys(Boc)-OH.DCHA can be compared with several similar compounds used in peptide synthesis:

Compound NameProtective GroupsUnique Features
Fmoc-Lys(Boc)-OHFluorenylmethyloxycarbonyl (Fmoc), BocFmoc group removed under basic conditions
Boc-Lys(Z)-OHBoc, ZDoes not form a dicyclohexylamine salt
H-Lys(Boc)-OHBocOnly has one protective group

The uniqueness of Z-Lys(Boc)-OH.DCHA lies in its dual protective groups and its salt form with dicyclohexylamine, which can enhance solubility and stability during peptide synthesis compared to other derivatives .

Other CAS

2212-76-2

Dates

Modify: 2023-08-15

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